Cycloalliin hydrochloride

Beschreibung

Significance and Research Context of Cycloalliin (B177089) Hydrochloride as an Organosulfur Compound

Cycloalliin hydrochloride is the salt form of cycloalliin, a stable, cyclic organosulfur compound naturally found in plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa). jst.go.jpresearchgate.netnih.gov Its significance in scientific research stems from its distinct chemical structure and a range of observed biological activities. As a sulfur-containing imino acid, it is investigated for its potential health benefits, which are attributed to the broader class of organosulfur compounds in garlic. jst.go.jpnih.gov

Research has highlighted several physiological functions of cycloalliin. Studies have demonstrated its role in reducing serum triglycerides and suppressing obesity in animal models. jst.go.jpresearchgate.net Furthermore, it has been reported to possess fibrinolytic activity, which relates to the breakdown of blood clots, and the ability to inhibit platelet aggregation. jst.go.jpresearchgate.net More recent investigations have explored its effects at the cellular level, including its potential to inhibit the epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer cells, a process critical to cancer cell invasion and metastasis. jst.go.jp The compound is also noted for its antioxidant and anti-inflammatory properties. nih.govmdpi.com Unlike many other garlic-derived sulfur compounds, cycloalliin is relatively stable during storage and processing, making it a compound of interest for both fundamental research and potential applications. researchgate.netnih.gov

Historical Perspective on Cycloalliin Research and its Emergence in Allium Studies

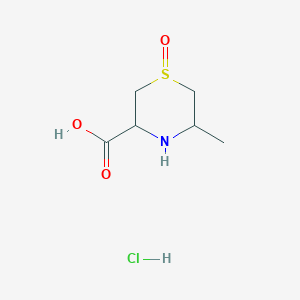

The history of cycloalliin is rooted in the mid-20th century exploration of the chemical constituents of onions. In 1959, Artturi I. Virtanen and E. J. Matikkala first isolated and described a new sulfur-containing amino acid from onion (Allium cepa). scispace.com They initially isolated its thioether from a 70% ethanol (B145695) extract of onion after hydrolysis with hydrochloric acid. scispace.com This thioether could be oxidized to its corresponding sulfoxide (B87167), which was isolated as a crystalline hydrochloride (C₆H₁₁O₃NS · HCl · H₂O). scispace.com

Through structural analysis, they determined that the compound contained a heterocyclic ring with an imino group, rather than a primary amino group. scispace.com They proposed the name "cycloalliin" for this new amino acid, 3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide, noting that it had the same elemental composition as alliin (B105686), a well-known garlic compound. scispace.com The structure was confirmed through chemical synthesis. scispace.com This foundational work established cycloalliin as a distinct entity within the complex chemistry of Allium species and paved the way for future studies into its formation and biological activities.

Positioning Cycloalliin Hydrochloride within the Broader Spectrum of Allium-Derived Bioactive Molecules

The Allium genus is a rich source of bioactive organosulfur compounds, each with unique formation pathways and properties. Cycloalliin occupies a specific niche among these molecules. The primary precursors in fresh garlic are γ-glutamyl peptides, which are converted into S-alk(en)yl-L-cysteine sulfoxides like alliin and isoalliin (B1237514). nih.govacs.org

When fresh garlic is crushed, the enzyme alliinase is released from vacuoles and acts on these sulfoxides, particularly alliin, to produce highly reactive sulfenic acids. uliege.bephcogrev.com These intermediates then rapidly transform into pungent, unstable compounds like allicin (B1665233), which is responsible for fresh garlic's characteristic aroma. uliege.beresearchgate.net

In contrast, cycloalliin formation follows a non-enzymatic pathway. It is primarily generated from its precursor, isoalliin (S-propenyl-cysteine sulfoxide), through thermal processing like cooking or during storage at elevated temperatures. nih.govsemanticscholar.org These conditions deactivate the alliinase enzyme, preventing the formation of allicin and related thiosulfinates. semanticscholar.org This makes cycloalliin a more stable, flavorless, and odorless compound compared to the pungent, reactive molecules derived from enzymatic action. semanticscholar.org Its concentration is known to increase significantly in processed garlic products, such as aged or black garlic. semanticscholar.orgjst.go.jp This stability and different origin position cycloalliin as a key bioactive component of cooked and processed Allium foods, distinct from the transient compounds found in raw, crushed garlic. researchgate.netnih.gov

Current Paradigms and Research Trajectories in Cycloalliin Hydrochloride Investigation

Modern research on cycloalliin hydrochloride is focused on elucidating its mechanisms of action in various models of health and disease. Current investigations are moving beyond general observations of its benefits to explore its specific molecular targets and cellular pathways.

A significant area of research is its role in cancer prevention and therapy. Recent studies have investigated its effect on non-small cell lung cancer, finding that cycloalliin can inhibit the invasive potential of cancer cells by suppressing the TGF-β/Smad signaling pathway, which is crucial for the epithelial-to-mesenchymal transition (EMT). jst.go.jp

Another major trajectory is its potential in cardiovascular health. Researchers are exploring its role in preventing atherosclerosis. One study demonstrated that cycloalliin could inhibit the formation of foam cells from macrophages, a key event in the development of atherosclerotic plaques, by modulating cholesterol efflux and inflammatory pathways. nih.gov

Furthermore, the compound's impact on metabolic disorders continues to be an active area of study. mdpi.com Its previously reported ability to lower serum triglycerides has led to ongoing research into its anti-diabetic and anti-obesity effects. researchgate.netmdpi.com These studies aim to understand how cycloalliin influences lipid metabolism and glucose tolerance. researchgate.netmdpi.commdpi.com The pharmacokinetic properties of cycloalliin, including its absorption and metabolism, have also been investigated to better understand its bioavailability and biological effects after consumption. researchgate.net

Data Tables

Table 1: Chemical Properties of Cycloalliin

| Property | Value | Source |

| IUPAC Name | (1S,3R,5S)-5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid | nih.gov |

| Molecular Formula | C₆H₁₁NO₃S | nih.gov |

| Molecular Weight | 177.22 g/mol | nih.gov |

| Monoisotopic Mass | 177.04596439 Da | nih.gov |

| CAS Number | 455-41-4 | nih.gov |

| Classification | Alpha-amino acid, Thiomorpholine (B91149) carboxylic acid derivative | foodb.ca |

Table 2: Selected Research Findings on Cycloalliin

| Research Area | Finding | Model System | Source |

| Oncology | Inhibited transforming growth factor (TGF)-β-induced epithelial-to-mesenchymal transition (EMT) and invasive potential. | A549 non-small cell lung cancer cell line | jst.go.jp |

| Cardiovascular | Reduced serum triacylglycerol. | Rats | researchgate.net |

| Cardiovascular | Inhibited lipid accumulation in foam cells by increasing cholesterol efflux (via PPARγ, LXRα, ABCA1 pathways). | THP-1-derived macrophages | nih.gov |

| Cardiovascular | Reported to increase fibrinolytic activity and inhibit platelet aggregation. | Human blood | jst.go.jp |

| Metabolic Health | Suppresses obesity and reduces serum triglycerides. | Rats | jst.go.jpresearchgate.net |

| Endocrinology | Promotes steroid hormone production via activation of the PKA signaling pathway. | Testis-derived I-10 tumor cells | jst.go.jp |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNAIFGSWCJGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)CC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation of Cycloalliin Hydrochloride in Biological Systems

Precursor Compounds and Biosynthetic Pathways in Allium Species

The journey to cycloalliin (B177089) begins with complex sulfur-containing molecules synthesized by the plant. The primary pathway involves γ-glutamyl peptides which are enzymatically converted into various S-alk(en)yl-L-cysteine sulfoxides, including isoalliin (B1237514), the direct precursor to cycloalliin. nih.govpnfs.or.kr

Enzymatic Conversion of Isoalliin by Alliinase

The enzyme alliinase plays a paradoxical role in the formation of cycloalliin. In intact Allium tissue, alliinase is sequestered from its substrates, such as isoalliin. itjfs.com When the plant tissue is damaged (e.g., crushed or cut), alliinase is released and acts on these substrates to produce pungent, unstable thiosulfinates, which are characteristic of fresh garlic and onion flavors. itjfs.comsemanticscholar.org

Crucially, the formation of cycloalliin occurs when alliinase is deactivated. nih.govresearchgate.net By blocking the alliinase-catalyzed pathway, its substrate, isoalliin, becomes available for an alternative chemical conversion into the stable, non-pungent cycloalliin. nih.govpnfs.or.kr Therefore, processes like heating, which denature and deactivate alliinase, are essential for cycloalliin synthesis. nih.govpnfs.or.krresearchgate.net

Thermal and Alkaline Conversion Mechanisms

The chemical transformation of isoalliin into cycloalliin is significantly promoted by heat and alkaline conditions. nih.govpnfs.or.kr Research has demonstrated that as temperature and pH increase, the degradation of isoalliin accelerates, leading to a higher yield of cycloalliin. nih.govpnfs.or.kr This conversion is an intramolecular cyclization of isoalliin.

Studies have optimized these conditions for maximizing cycloalliin production from garlic. The findings indicate an inverse correlation between the levels of isoalliin and cycloalliin during this process. researchgate.net

Thermal Influence : Increasing the extraction temperature from 40°C to 80°C was found to enhance the cycloalliin content by 45%. nih.gov The optimal temperature for this conversion during extraction has been identified as 80°C. nih.gov

Alkaline Influence : The conversion is also favored under alkaline conditions. The maximum yield of cycloalliin was achieved at a pH of 10, which concurrently saw the lowest levels of the precursor isoalliin. semanticscholar.org Alkaline conditions also help suppress any residual alliinase activity, whose optimal pH is around 6. nih.govpnfs.or.kr

| Condition | Parameter | Observation | Source |

|---|---|---|---|

| Temperature | Increase from 40°C to 80°C | 45% increase in cycloalliin yield | nih.gov |

| pH | pH 10 vs. pH 4 and pH 6 | ~40% enhancement in cycloalliin yield | researchgate.net |

| Combined | 80°C, 12-hour incubation, pH 10 | Afforded the maximum yield of cycloalliin | nih.govresearchgate.net |

Role of γ-Glutamyl Peptides (GSPCs) in Precursor Synthesis

The ultimate precursors to cycloalliin are γ-glutamyl peptides (GSPCs). semanticscholar.orgpnfs.or.kr In the biosynthetic pathway within Allium plants, GSPCs are transformed into S-alk(en)yl-L-cysteine sulfoxides like alliin (B105686) and isoalliin. pnfs.or.kr This conversion is catalyzed by enzymes such as γ-glutamyl transpeptidase. pnfs.or.kroup.com

Deactivating these enzymes, for instance through steaming, can lead to an accumulation of GSPCs. nih.govpnfs.or.kr This step is significant because these GSPCs serve as the reservoir from which isoalliin is produced. nih.govpnfs.or.kr Subsequently, under the influence of heat or alkaline conditions, this enzymatically produced isoalliin is chemically converted into cycloalliin. nih.govsemanticscholar.org

Occurrence and Variability of Cycloalliin Hydrochloride in Allium Germplasm

Cycloalliin is not typically present in high concentrations in fresh, unprocessed Allium plants but its levels increase significantly during storage and processing, making it a useful chemical marker for evaluating garlic and onion-derived food products. nih.govpnfs.or.kr

Distribution in Allium sativum (Garlic) and Allium cepa (Onion)

Both garlic (Allium sativum) and onion (Allium cepa) are primary sources of cycloalliin. nih.govishs.org In garlic, the synthesis of cycloalliin is often achieved during storage at elevated temperatures or through processing methods like heating that deactivate alliinase. semanticscholar.orgresearchgate.net During the cooking process of garlic, cycloalliin can account for approximately 50% of all sulfur-containing compounds. nih.gov Similarly, in onions, cycloalliin is formed from its precursors through heating or alkali treatment. google.com It has been isolated from onion extracts following hydrolysis, confirming its presence as a stable transformation product. ishs.org

Presence and Enrichment in Allium hookeri

Allium hookeri, a vegetable used in Asia, has been identified as a significant source of cycloalliin. mdpi.comnih.gov It reportedly contains higher levels of cycloalliin compared to other sulfur compounds like alliin. researchgate.net The concentration of cycloalliin varies depending on the part of the plant and the extraction method used. It is considered a key active compound and a chemical marker for A. hookeri extracts. mdpi.commdpi.com

| Extract Type | Plant Part | Cycloalliin Concentration (mg/g) | Source |

|---|---|---|---|

| Ethanol (B145695) Extract | Root | 3.17 | mdpi.com |

| Hot Water Extract | Root | 2.06 | mdpi.com |

| Aqueous Extract | Not Specified | 2.94 | nih.gov |

| Ethanol Extract | Not Specified | 3.11 | nih.gov |

| Generic Extract | Root | 0.31 | mdpi.com |

| Generic Extract | Leaves | 0.14 | mdpi.com |

Factors Influencing Cycloalliin Content in Plant Materials

The concentration of cycloalliin in plant materials, particularly from the Allium genus, is not static. It is significantly influenced by a variety of post-harvest factors, including processing, extraction, and storage conditions. Understanding these factors is crucial for maximizing the yield and stability of this bioactive compound.

Impact of Processing Methods (e.g., Steaming, Thermal Treatment)

Processing methods involving heat, such as steaming and thermal treatment, play a pivotal role in the formation of cycloalliin. In its natural state in garlic, the precursor to cycloalliin is isoalliin. When garlic is crushed or cut, the enzyme alliinase is released, which would normally convert precursors into other sulfur compounds like thiosulfinates. semanticscholar.orgpnfs.or.kr However, applying heat deactivates alliinase. semanticscholar.orgnih.gov This inactivation prevents the formation of pungent thiosulfinates and instead facilitates the chemical conversion of isoalliin into the more stable and flavorless cycloalliin. semanticscholar.orgresearchgate.net

Research has shown that steaming garlic enhances the levels of cycloalliin. semanticscholar.orgpnfs.or.kr As steaming time increases, the concentration of isoalliin tends to decrease, corresponding with a rise in cycloalliin levels. semanticscholar.orgpnfs.or.kr For instance, one study demonstrated that steaming for up to 60 minutes resulted in the highest concentrations of cycloalliin. pnfs.or.kr A steaming time of 10 minutes at 100°C is considered sufficient to deactivate alliinase, thereby blocking the pathways that produce other sulfur compounds and favoring cycloalliin synthesis. pnfs.or.krnih.gov

Table 1: Effect of Steaming Time on Organosulfur Compound Levels in Garlic

This table illustrates how different steaming durations affect the concentration of cycloalliin and its related compounds. Data is sourced from studies on garlic processing.

| Steaming Time (minutes) | Cycloalliin Level (Relative Change) | Isoalliin Level (Relative Change) | Alliin Level (Relative Change) |

|---|---|---|---|

| 0 | Baseline | Baseline | Baseline |

| 10 | Increased | Decreased | Greatly Increased |

| 30 | Further Increased | Lowest Level | Plateaued |

| 60 | Highest Level | Decreased | Plateaued |

Influence of Extraction Variables (Temperature, pH, Time) on Yield and Conversion

The efficiency of cycloalliin extraction from plant matter is highly dependent on key variables: temperature, pH, and time. nih.gov Optimization of these parameters is essential for maximizing the yield. Studies have demonstrated that there is an inverse correlation between the levels of isoalliin and cycloalliin during extraction, indicating the conversion of the former to the latter. nih.govresearchgate.net

Temperature: Higher extraction temperatures generally promote the conversion of isoalliin to cycloalliin. Research indicates that increasing the extraction temperature from 40°C to 80°C leads to a significant rise in cycloalliin yield. nih.gov An extraction temperature of 80°C was identified as optimal, enhancing the cycloalliin content by 45% compared to extraction at 40°C. nih.gov

pH: The pH of the extraction medium has a substantial impact on cycloalliin levels. The yield of cycloalliin increases under alkaline conditions. semanticscholar.org The maximum level of cycloalliin has been observed at a pH of 10, with yields being approximately 40% higher than those obtained at pH 4 or pH 6. semanticscholar.orgnih.govpnfs.or.kr Conversely, the concentration of the precursor isoalliin is lowest at pH 10. semanticscholar.orgresearchgate.net

Time: Prolonged extraction times also favor a higher yield of cycloalliin. nih.gov One study reported that extending the extraction time from 0.5 hours to 12 hours resulted in a two-fold increase in cycloalliin concentration. researchgate.netnih.gov This suggests that longer incubation allows for a more complete conversion of isoalliin. nih.gov

Based on these findings, the optimal conditions for extracting cycloalliin from garlic have been identified as a temperature of 80°C, a pH of 10, and an extraction time of 12 hours. nih.govpnfs.or.kr

Table 2: Optimal Extraction Conditions for Cycloalliin from Garlic

This table summarizes the optimal parameters for temperature, pH, and time to achieve the maximum yield of cycloalliin during extraction.

| Extraction Variable | Optimal Condition | Effect on Cycloalliin Yield |

|---|---|---|

| Temperature | 80°C | Yield enhanced by 45% compared to 40°C. nih.gov |

| pH | 10 | Yield enhanced by ~40% compared to pH 4-6. nih.govpnfs.or.kr |

| Time | 12 hours | Yield enhanced ~2-fold compared to 0.5 hours. researchgate.netnih.gov |

Effects of Storage Conditions on Cycloalliin Stability and Levels

Storage conditions, particularly temperature, significantly affect the stability and concentration of cycloalliin in plant materials over time. semanticscholar.org Generally, storing garlic at higher temperatures promotes the synthesis of cycloalliin. semanticscholar.org

In a 30-day storage experiment, garlic stored at 60°C showed significantly higher levels of cycloalliin compared to garlic stored at 40°C. nih.govpnfs.or.kr The cycloalliin concentration in the garlic stored at 60°C peaked around day 15, reaching a maximum level of 13 mmol/mL, before slightly declining. nih.govresearchgate.netpnfs.or.kr This indicates that while heat during storage can increase cycloalliin content, prolonged exposure might lead to degradation.

Table 3: Effect of Storage Temperature on Cycloalliin Levels in Garlic over 30 Days

This table shows the changes in cycloalliin concentration when garlic is stored at different temperatures over a period of 30 days.

| Storage Day | Cycloalliin Level at 40°C (mmol/mL) | Cycloalliin Level at 60°C (mmol/mL) |

|---|---|---|

| 0 | ~8.5 | ~8.5 |

| 15 | ~9.0 | ~13.0 |

| 30 | ~9.5 | ~11.0 |

Data adapted from studies on garlic storage. nih.govresearchgate.net

Metabolic Fate and Biotransformation Pathways in Non-Human Organisms

The metabolic journey of cycloalliin has been investigated in animal models, primarily rats, to understand its absorption, distribution, and transformation within a biological system. nih.govresearchgate.netx-mol.com These studies reveal different metabolic fates depending on the route of administration.

Absorption and Distribution Patterns in Animal Models (e.g., Rats)

When administered orally to rats, cycloalliin is absorbed rapidly, with the maximum plasma concentration (Tmax) reached in approximately 0.5 to 0.7 hours. researchgate.netx-mol.com However, its oral bioavailability is relatively low, calculated to be between 3.73% and 9.65%. researchgate.netx-mol.com This low bioavailability is attributed to poor absorption in the upper gastrointestinal tract and significant metabolism by intestinal microflora. nih.govresearchgate.net

Once absorbed, orally administered cycloalliin distributes to various organs, including the heart, lungs, liver, spleen, and particularly the kidneys. researchgate.netx-mol.com

In stark contrast, when cycloalliin is administered intravenously, it is eliminated from the blood quickly and is largely unmetabolized. nih.govresearchgate.net Studies have shown that after intravenous injection in rats, 97.8% of the cycloalliin dose is excreted unchanged in the urine within 48 hours. nih.govresearchgate.netx-mol.com

Table 4: Pharmacokinetic Parameters of Cycloalliin in Rats After Oral Administration

This table presents key pharmacokinetic values for cycloalliin following oral administration to rats at two different doses.

| Parameter | 25 mg/kg Dose | 50 mg/kg Dose |

|---|---|---|

| Tmax (h) | 0.47 ± 0.03 | 0.67 ± 0.14 |

| Bioavailability (%) | 3.73 | 9.65 |

Data sourced from pharmacokinetic studies in rats. researchgate.netx-mol.com

Identification of Metabolites (e.g., (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid)

Following oral administration in rats, cycloalliin undergoes significant biotransformation, primarily by the intestinal flora. nih.govresearchgate.net The major metabolite identified is (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid. researchgate.netx-mol.com This transformation is a reduction reaction. researchgate.net In vitro experiments using the cecal contents of rats confirmed that cycloalliin is reduced to this metabolite under anaerobic conditions. researchgate.netx-mol.com

This metabolite is not detected in the plasma and only negligible amounts are found in the urine. researchgate.netx-mol.com Instead, it is primarily excreted in the feces. nih.gov After a 50 mg/kg oral dose of cycloalliin, 67.3% was recovered in the feces as (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, while only 17.6% of the parent cycloalliin was excreted in the urine. researchgate.netx-mol.com This indicates that after oral intake, a large portion of cycloalliin is not absorbed systemically but is metabolized by gut bacteria and then eliminated. nih.gov

Role of Intestinal Flora in Metabolic Reduction

The metabolic fate of orally administered cycloalliin hydrochloride is significantly influenced by the microbial populations residing in the gastrointestinal tract. Research has demonstrated that the intestinal flora plays a crucial role in the reductive metabolism of cycloalliin. This biotransformation is a key determinant of its systemic bioavailability.

In vivo studies in rat models have shown that a significant portion of orally ingested cycloalliin is not absorbed in its original form in the upper gastrointestinal tract. researchgate.net Instead, it undergoes reduction to its primary metabolite, (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid. researchgate.net This metabolic conversion is attributed to the enzymatic activity of the intestinal microbiota. researchgate.netspandidos-publications.comspandidos-publications.comnih.gov

To confirm the direct involvement of the gut microbiota, in vitro experiments have been conducted. When cycloalliin was incubated anaerobically with the cecal contents of rats, it was effectively reduced to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid. researchgate.netx-mol.com This finding provides direct evidence that the intestinal flora is responsible for this specific metabolic reduction. This microbial metabolism is a primary reason for the low oral bioavailability of cycloalliin, which has been reported to be between 3.73% and 9.65% in rats, as the resulting metabolite is not readily absorbed into systemic circulation. researchgate.netx-mol.com

Excretion Profiles in Animal Models

The excretion patterns of cycloalliin hydrochloride and its metabolites have been characterized in animal models, primarily in rats, revealing significant differences based on the route of administration. These studies highlight the distinct pathways of elimination for the parent compound versus its microbially-derived metabolite.

Following intravenous administration, cycloalliin is rapidly eliminated from the body, primarily through renal excretion. Studies have shown that when administered intravenously to rats at a dose of 50 mg/kg, approximately 97.8% of the unchanged cycloalliin is recovered in the urine within 48 hours. researchgate.netspandidos-publications.comspandidos-publications.comnih.govx-mol.com This indicates that when cycloalliin bypasses the gut and directly enters systemic circulation, it is efficiently filtered by the kidneys and excreted without undergoing significant metabolism. spandidos-publications.comnih.gov

The following tables summarize the key excretion data from pharmacokinetic studies in rats.

Table 1: Excretion of Cycloalliin and its Metabolite After Intravenous Administration in Rats (50 mg/kg)

| Analyte | Matrix | Percentage of Dose Excreted (%) | Timeframe |

|---|---|---|---|

| Cycloalliin | Urine | 97.8 ± 1.3 | 48 hours |

| (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid | Urine | Not Reported | 48 hours |

| Cycloalliin | Feces | Not Reported | 48 hours |

| (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid | Feces | Not Reported | 48 hours |

Data sourced from references researchgate.netnih.govx-mol.com

Table 2: Excretion of Cycloalliin and its Metabolite After Oral Administration in Rats (50 mg/kg)

| Analyte | Matrix | Percentage of Dose Excreted (%) | Timeframe |

|---|---|---|---|

| Cycloalliin | Urine | 17.6 ± 4.2 | 48 hours |

| (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid | Urine | 1.0 ± 0.3 | 48 hours |

| Cycloalliin | Feces | Not detected | 48 hours |

| (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid | Feces | 67.3 ± 5.9* | 48 hours |

*Value corrected for cycloalliin equivalents. Data sourced from references researchgate.netx-mol.com

Chemical Synthesis and Derivatization of Cycloalliin Hydrochloride

Laboratory-Scale Synthetic Methodologies

Laboratory synthesis of cycloalliin (B177089) and its derivatives provides a means to confirm its structure and to produce analogs for further study. Key approaches have focused on the construction of the 1,4-thiazane ring system.

A foundational laboratory synthesis of 3-methyl-1,4-thiazane-5-carboxylic acid, the thioether precursor to cycloalliin, involves an alkylation reaction. This route utilizes the reaction between 3-bromopropene and L-cysteine. The initial step is the S-alkylation of the cysteine thiol group by the allyl group of 3-bromopropene, which is then followed by an intramolecular cyclization to form the 1,4-thiazane ring. Subsequent oxidation of the sulfide (B99878) to a sulfoxide (B87167) yields cycloalliin.

While a specific Grignard reaction-based route for the direct synthesis of the cycloalliin backbone is not extensively documented in publicly available literature, the principles of Grignard reactions are widely applied in heterocyclic synthesis. A hypothetical Grignard approach could involve the reaction of a suitable organomagnesium halide with a precursor containing the thiazane ring or a synthon that would lead to its formation. For instance, a Grignard reagent could be used to introduce the methyl group at the C3 position of a pre-formed thiazane carboxylic acid derivative. However, the existing successful syntheses have favored the alkylation route described above.

The conversion of cycloalliin to its hydrochloride salt is a standard acid-base reaction. This process is typically achieved by treating a solution of cycloalliin with hydrochloric acid. The basic nitrogen atom within the 1,4-thiazane ring is protonated by the hydrochloric acid, forming the ammonium (B1175870) salt. This salt is generally more stable and has different solubility properties compared to the free amino acid, which can be advantageous for purification and handling. The resulting cycloalliin hydrochloride can then be isolated, often as a crystalline solid, by techniques such as evaporation of the solvent or precipitation.

The synthesis of derivatives of 1,4-thiazane-3-carboxylic acid is an area of interest for exploring structure-activity relationships and developing new compounds with potential biological activities. Various synthetic strategies have been developed for the broader class of 1,4-thiazine derivatives, which can be adapted for 1,4-thiazane-3-carboxylic acids.

One common approach involves the reaction of α-halocarbonyl compounds with amino-thiols. For example, the coupling of aminothiols with bromopyruvates can lead to the formation of the 1,4-thiazine ring. mtak.hu Further reduction of the double bond within the thiazine (B8601807) ring would yield the saturated thiazane structure.

Another strategy involves multicomponent reactions. For instance, the reaction of substituted acetophenones, aromatic aldehydes, and thiourea (B124793) in the presence of a catalyst can produce 1,3-thiazine derivatives. While this is a different isomer of the thiazine ring system, multicomponent strategies offer a versatile platform for generating diverse heterocyclic structures, and similar principles could be applied to the synthesis of 1,4-thiazane derivatives.

Alkylation is also a key method for derivatization. The nitrogen atom of the 1,4-thiazane ring can be alkylated to introduce various substituents. rasayanjournal.co.in Similarly, the carboxylic acid group can be esterified or converted to an amide to generate a range of derivatives.

| Method | Starting Materials | Key Transformation | Resulting Structure |

|---|---|---|---|

| Alkylation/Cyclization | 3-Bromopropene, L-Cysteine | S-alkylation followed by intramolecular cyclization | 3-Methyl-1,4-thiazane-5-carboxylic acid |

| Coupling Reaction | Aminothiols, Bromopyruvates | Formation of 1,4-thiazine ring | 1,4-Thiazine derivatives |

| N-Alkylation | 1,3-Thiazinane-2-thione, Dichloro(chloroethyl)benzene | Alkylation of the ring nitrogen | N-substituted 1,3-thiazinane |

Industrial Production Approaches and Process Optimization

On an industrial scale, the production of cycloalliin hydrochloride often relies on extraction from natural sources due to the compound's natural abundance in certain plants. Process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

The primary industrial source of cycloalliin is garlic (Allium sativum) and onion (Allium cepa). springerprofessional.de In these plants, cycloalliin is formed from its precursor, isoalliin (B1237514) (S-propenyl-L-cysteine sulfoxide), particularly when the plant material is processed with heat. nih.govmdpi.comacs.org

The industrial process typically involves the following steps:

Extraction: The raw plant material is crushed and extracted with a solvent, often an aqueous ethanol (B145695) solution.

Enzyme Deactivation: The enzyme alliinase, which is naturally present in Allium species, is deactivated by heating the extract. This prevents the conversion of alliin (B105686) and related compounds into thiosulfinates like allicin (B1665233). springerprofessional.de

Thermal Conversion: The extract is then heated, which promotes the cyclization of isoalliin to form cycloalliin. nih.govmdpi.comacs.org The temperature and duration of this heating step are critical parameters that are optimized to maximize the yield of cycloalliin.

Purification: The crude cycloalliin is then purified from the extract using techniques such as chromatography.

Salt Formation: The purified cycloalliin is converted to its hydrochloride salt as described in the laboratory-scale method to enhance stability and facilitate formulation.

Optimization of this process involves adjusting parameters such as the solvent composition, extraction temperature and time, and the conditions for the thermal conversion of isoalliin to cycloalliin.

| Process Step | Key Parameters | Objective |

|---|---|---|

| Extraction | Solvent type, Temperature, Time | Maximize extraction of precursor (isoalliin) |

| Enzyme Deactivation | Temperature, Time | Prevent degradation of precursors |

| Thermal Conversion | Temperature, Time | Maximize conversion of isoalliin to cycloalliin |

| Purification | Chromatographic method, Eluent | Achieve high purity of cycloalliin |

While specific applications of continuous flow processes for the industrial production of cycloalliin hydrochloride are not widely reported, this technology offers significant potential for process optimization. Continuous flow chemistry involves pumping reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processing.

For the synthesis of heterocyclic compounds, including thiazines, continuous flow methods have been successfully applied. mtak.huspringerprofessional.denih.gov These processes can facilitate rapid heating and cooling, efficient mixing, and the safe handling of hazardous intermediates. In the context of cycloalliin production from natural extracts, a continuous flow reactor could be used for the thermal conversion of isoalliin, allowing for precise temperature control and a uniform reaction time, which could lead to a more consistent product quality and higher yield.

The use of catalysts is another avenue for process optimization. While the cyclization of isoalliin to cycloalliin is primarily a thermal process, the development of a catalyst could potentially lower the required temperature and reaction time, leading to energy savings and reduced formation of byproducts. Catalysts are widely used in the synthesis of thiazine derivatives, often to promote the key bond-forming reactions. For example, phase transfer catalysts have been used in the synthesis of thiazines in a biphasic solvent system, leading to mild reaction conditions and high yields. rasayanjournal.co.in Research into suitable catalysts for the specific conversion of isoalliin to cycloalliin could be a valuable area for future industrial process development.

Chemical Reactions and Transformations of Cycloalliin Hydrochloride

Cycloalliin, as a sulfur-containing imino acid, possesses a chemically reactive 1,4-thiazane ring that allows for a variety of chemical transformations. The sulfur atom, in its thioether state, is susceptible to oxidation and reduction, while the heterocyclic structure can undergo hydrolysis under acidic conditions. These reactions are crucial for both the characterization of the molecule and the synthesis of its derivatives.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the cycloalliin molecule can be readily oxidized to form the corresponding sulfoxide and potentially further to a sulfone. This transformation is a key reaction in its chemistry.

Early research demonstrated that cycloalliin can be oxidized using 30% hydrogen peroxide in glacial acetic acid, which converts the thioether linkage to a sulfoxide. researchgate.net This reaction is a common and straightforward method for the oxidation of sulfides. bohrium.com The resulting product, isolated as a crystalline hydrochloride, was identified as the amino acid sulfoxide. researchgate.net The general mechanism for sulfide oxidation often involves the nucleophilic sulfur atom attacking the oxidant. The selectivity for producing sulfoxide versus the further oxidized sulfone can be controlled by the choice of reagent and reaction conditions, such as stoichiometry, temperature, and time. bohrium.com While hydrogen peroxide is a common "green" oxidant for this purpose, other systems like sodium chlorite (B76162) (NaClO2) and hydrochloric acid can also be employed for the selective oxidation of sulfides to sulfones. mdpi.com

Further oxidation of cycloalliin can lead to ring cleavage. When cycloalliin is treated with strong oxidizing agents, products such as 2-methyltaurine and cysteic acid have been identified. researchgate.net The formation of these products suggests the breakdown of the 1,4-thiazane ring structure. The quantitative analysis of these oxidation products, however, does not always account for the total amount of starting material, indicating that other transformation products, potentially colored compounds, may also be formed. researchgate.net

| Reactant | Oxidizing Agent/Conditions | Major Products | Reference |

|---|---|---|---|

| Cycloalliin (thioether form) | 30% Hydrogen Peroxide in glacial acetic acid | Cycloalliin sulfoxide | researchgate.net |

| Cycloalliin | Strong oxidation | 2-methyltaurine, Cysteic acid | researchgate.net |

Reduction Reactions (e.g., to Thiol Form)

The sulfoxide form of cycloalliin can be reduced back to its original thioether state. This reversibility is a characteristic feature of sulfoxide chemistry and serves as a method for confirming the structure of the parent molecule.

It has been shown that cycloalliin sulfoxide can be reduced using Raney nickel. researchgate.net This reaction effectively removes the oxygen atom from the sulfur, reverting it to the thioether, which is the reduced form of cycloalliin. researchgate.net Raney nickel is a well-known catalyst for various hydrogenation and reduction reactions, including the desulfurization of sulfur-containing compounds.

In a broader context, the reduction of sulfoxides or disulfides to their corresponding thioether or thiol forms is a fundamental reaction in sulfur chemistry. nih.gov For instance, thiol-disulfide exchange reactions, which involve the nucleophilic attack of a thiol on a disulfide bond, are critical in biochemistry for maintaining redox balance. nih.gov These reactions reduce the disulfide back to two thiol groups. nih.gov This principle underscores the feasibility of reducing the oxidized sulfur center in cycloalliin derivatives back to the thioether.

| Reactant | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Cycloalliin sulfoxide | Raney nickel | Cycloalliin (thioether form) | researchgate.net |

Nucleophilic Substitution Reactions

While specific studies on the nucleophilic substitution reactions of cycloalliin hydrochloride itself are not extensively detailed, the chemistry of the 1,4-thiazane heterocyclic core suggests several potential pathways. Nucleophilic substitution reactions are a versatile class of reactions in organic chemistry.

The 1,4-thiazane ring contains both nitrogen and sulfur heteroatoms, which can influence the molecule's reactivity. The sulfur atom, for example, can act as a nucleophile to attack electrophilic centers, leading to the formation of new derivatives. nih.gov Conversely, the carbon atoms adjacent to the heteroatoms can become electrophilic and thus susceptible to attack by external nucleophiles, potentially leading to ring-opening reactions. nih.govacgpubs.org

Acid Hydrolysis Products and their Characterization

The stability of cycloalliin hydrochloride can be challenged under strong acidic conditions, leading to hydrolysis and the formation of several breakdown products. The characterization of these products provides insight into the molecule's structure.

Treatment of cycloalliin with 6 N hydrochloric acid at a high temperature (105°C) results in its degradation. researchgate.net The resulting mixture of products can be separated and characterized using techniques such as two-dimensional paper chromatography. researchgate.net Analysis of the hydrolysis products has led to the identification of several key compounds. researchgate.net

Among the identified products are cysteic acid and a compound identified as 2-methyltaurine. researchgate.net The formation of these substances indicates the cleavage of the heterocyclic 1,4-thiazane ring. In addition to these cleavage products, the thioether of cycloalliin is also found, suggesting that under these conditions, some of the naturally occurring sulfoxide is reduced. researchgate.net Furthermore, the reaction produces a red pigment that can be separated into two distinct spots on a chromatogram, though the chemical nature of these colored compounds has not been fully elucidated. researchgate.net The same qualitative and quantitative product profile is observed when the synthetic thioether of cycloalliin is first oxidized to the sulfoxide and then subjected to the same acid hydrolysis conditions. researchgate.net

| Hydrolysis Conditions | Characterization Method | Identified Products | Reference |

|---|---|---|---|

| 6 N HCl at 105°C for 43 hours | Two-dimensional paper chromatography | Cysteic acid, 2-Methyltaurine, Thioether of cycloalliin, Unidentified red pigment | researchgate.net |

Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-methyltaurine |

| Cycloalliin |

| Cycloalliin hydrochloride |

| Cycloalliin sulfone |

| Cycloalliin sulfoxide |

| Cysteic acid |

| Glacial acetic acid |

| Hydrochloric acid |

| Hydrogen peroxide |

| Raney nickel |

| Sodium chlorite |

Advanced Analytical Methodologies for Cycloalliin Hydrochloride Research

Extraction and Sample Preparation Techniques for Quantification

Efficient extraction of cycloalliin (B177089) hydrochloride from plant materials is a critical first step for accurate quantification. The development of robust sample preparation methods aims to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.

Optimization of Extraction Conditions from Plant Matrices (Temperature, pH, Time)

The extraction efficiency of cycloalliin from plant matrices, such as garlic, is significantly influenced by several key parameters, including temperature, pH, and extraction time. researchgate.netpnfs.or.krnih.gov Scientific studies have systematically investigated these variables to establish optimal conditions for maximizing cycloalliin yield.

Research indicates that temperature plays a crucial role in the extraction process. Increasing the temperature generally leads to a higher yield of cycloalliin. For instance, studies have shown that the cycloalliin content extracted at 80°C was significantly enhanced compared to extractions performed at 40°C. pnfs.or.krnih.gov This suggests that higher temperatures may facilitate the conversion of precursor compounds, like isoalliin (B1237514), into cycloalliin. nih.gov

The pH of the extraction medium is another critical factor. The yield of cycloalliin has been shown to be substantially higher at an alkaline pH. researchgate.netpnfs.or.krnih.gov Specifically, an extraction at pH 10 resulted in a significantly greater yield of cycloalliin compared to extractions at acidic or neutral pH levels (pH 4 and pH 6). researchgate.netpnfs.or.krnih.govkoreascience.kr

Extraction time also has a direct impact on the amount of cycloalliin recovered. Prolonged extraction periods have been demonstrated to increase the yield. A 12-hour extraction has been shown to enhance the cycloalliin yield approximately two-fold compared to shorter extraction times. researchgate.netnih.gov

Based on these findings, the optimal conditions for extracting cycloalliin from garlic have been identified as a temperature of 80°C, a pH of 10, and an extraction time of 12 hours. researchgate.netpnfs.or.krnih.govnih.govkoreascience.krmyfoodresearch.com

Table 1: Optimized Extraction Conditions for Cycloalliin from Garlic

| Parameter | Optimal Value | Finding |

|---|---|---|

| Temperature | 80°C | Yield at 80°C was 45% higher than at 40°C. nih.gov |

| pH | 10 | Yield at pH 10 was ~40% higher than at pH 4 and 6. researchgate.netpnfs.or.krnih.govkoreascience.kr |

| Time | 12 hours | Yield after 12 hours was enhanced ~2-fold. researchgate.netnih.gov |

Application of Principal Component Analysis (PCA) in Method Development

Principal Component Analysis (PCA) is a powerful statistical tool utilized in the development and optimization of analytical methods for complex samples like plant extracts. nih.govijcai.org In the context of cycloalliin hydrochloride research, PCA has been instrumental in understanding the relationships between different extraction variables and their impact on the final yield of various organosulfur compounds. researchgate.netpnfs.or.krnih.govnih.gov

By applying PCA to data from experiments where extraction temperature, time, and pH are varied, researchers can identify which factors have the most significant influence on the concentration of cycloalliin and other related compounds. researchgate.netnih.gov For example, PCA has revealed that the amount of cycloalliin is influenced by a combination of extraction time, pH, and temperature, while the level of a related compound, isoalliin, is primarily dependent on the extraction time. researchgate.netpnfs.or.krnih.govnih.gov

This multivariate analysis helps in visualizing the complex interactions and identifying the optimal conditions for maximizing the extraction of cycloalliin. nih.govresearchgate.net The score plots generated from PCA can effectively demonstrate how different combinations of extraction parameters group together, leading to a more efficient and targeted optimization process than traditional one-variable-at-a-time approaches. nih.gov This ultimately aids in developing a robust extraction method that consistently yields the highest possible amount of cycloalliin. researchgate.netpnfs.or.krnih.gov

Chromatographic Separation and Quantification Strategies

Following extraction, chromatographic techniques are essential for the separation, identification, and quantification of cycloalliin hydrochloride. High-performance liquid chromatography and mass spectrometry-based methods are the cornerstones of modern analytical strategies for this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector is a widely used and reliable method for the quantification of cycloalliin hydrochloride in various samples. bezmialemscience.orgrjptonline.orgrsc.orgwho.int This technique separates compounds based on their hydrophobicity, making it well-suited for the analysis of polar compounds like cycloalliin.

In a typical RP-HPLC setup for cycloalliin analysis, a C18 column is employed as the stationary phase. bezmialemscience.orgnih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. rjptonline.orgresearchgate.net The pH of the mobile phase is a critical parameter that is optimized to ensure good peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis. bezmialemscience.orgrjptonline.org Detection is commonly performed at a specific UV wavelength where cycloalliin exhibits significant absorbance.

The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity. bezmialemscience.orgrjptonline.org This robust and cost-effective technique is suitable for routine quality control and quantitative analysis of cycloalliin in both raw materials and finished products.

Table 2: Typical RP-HPLC-UV Conditions for Cycloalliin Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) bezmialemscience.org |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer mixture rjptonline.orgresearchgate.net |

| Elution Mode | Isocratic bezmialemscience.orgrjptonline.org |

| Flow Rate | 1.0 - 1.5 mL/min nih.govsemanticscholar.org |

| Detection | UV at a specific wavelength |

| Injection Volume | 10 - 20 µL bezmialemscience.orgsemanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the detection and quantification of cycloalliin hydrochloride, especially in complex biological matrices. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer.

LC-MS methods are particularly valuable for pharmacokinetic studies, where very low concentrations of the compound and its metabolites need to be measured in plasma, urine, and tissues. researchgate.net The use of electrospray ionization (ESI) is common for ionizing cycloalliin before it enters the mass analyzer. nih.govnih.gov By using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), analysts can achieve very low limits of detection and quantification. nih.govmdpi.com

The high specificity of LC-MS/MS reduces the likelihood of interference from other components in the sample matrix, leading to more accurate and reliable quantitative results. nih.govnih.gov This makes it the method of choice for rigorous bioanalytical studies and for analyzing samples with complex compositions. researchgate.net

Table 3: Key Parameters in LC-MS Analysis of Cycloalliin

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) is commonly used. nih.govnih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or ion trap analyzers may be used. researchgate.netmdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. nih.govmdpi.com |

| Application | Pharmacokinetic studies, metabolite identification, and quantification in complex matrices. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites (if applicable and within scope)

While LC-based methods are predominant for the analysis of non-volatile compounds like cycloalliin, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites that may be present in plant extracts. mdpi.comresearchgate.netjst.go.jpsquarespace.com In the context of Allium species, GC-MS is frequently used to identify and quantify a wide range of volatile organosulfur compounds. researchgate.netnih.gov

For the analysis of non-volatile compounds like cycloalliin using GC-MS, a derivatization step is typically required to make them volatile enough for gas chromatographic separation. jst.go.jp This can involve processes like trimethylsilylation. jst.go.jp However, due to the thermal instability of some sulfur-containing compounds and the additional sample preparation step, GC-MS is more commonly applied to the analysis of related volatile metabolites rather than cycloalliin itself. conicet.gov.ar For instance, GC-MS has been successfully used to identify various sulfides and other volatile sulfur compounds in garlic and onion extracts. researchgate.netnih.gov

The choice between LC-MS and GC-MS often depends on the specific research question and the target analytes. For a comprehensive metabolic profile of an Allium extract, a combination of both techniques may be employed to cover both the non-volatile (like cycloalliin) and volatile components. researchgate.netmdpi.com

Spectroscopic and Structural Elucidation Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of Cycloalliin hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like Cycloalliin hydrochloride. It provides critical insights into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The confirmation of Cycloalliin hydrochloride's structure is achieved by analyzing several NMR parameters. The number of signals in the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively, which must match the compound's known structure. The chemical shift (δ), reported in parts per million (ppm), for each signal indicates the electronic environment of the nucleus, allowing chemists to differentiate between protons and carbons in various parts of the molecule, such as those on the thiomorpholine (B91149) ring versus the methyl group.

Furthermore, spin-spin coupling, observed in ¹H NMR as the splitting of peaks, provides direct evidence of the connectivity between adjacent, non-equivalent protons. The resulting splitting patterns (e.g., doublets, triplets) help establish the relative positions of protons within the molecule's thiomorpholine ring. For a complex stereoisomer like cycloalliin, advanced 2D NMR techniques can be employed to further confirm through-bond and through-space correlations, solidifying the assignment of its specific three-dimensional structure. The use of NMR provides definitive confirmation of the compound's identity and stereochemistry. uoguelph.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present within a molecule. When a sample of Cycloalliin hydrochloride is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. orgchemboulder.com An IR spectrum, which plots transmittance against wavenumber (cm⁻¹), displays these absorptions as distinct bands, each characteristic of a particular functional group. libretexts.org

The IR spectrum of Cycloalliin hydrochloride is characterized by absorption bands corresponding to its key structural features: a carboxylic acid, a sulfoxide (B87167), and an amine hydrochloride. The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with other absorptions. A strong, sharp C=O (carbonyl) stretching band from the carboxylic acid appears around 1700-1730 cm⁻¹. libretexts.org The sulfoxide (S=O) group, a defining feature of cycloalliin, produces a strong and characteristic absorption band in the 1030-1070 cm⁻¹ range. Additionally, the amine hydrochloride function contributes N-H stretching vibrations, which are typically broad and appear in the 2800-3200 cm⁻¹ range, overlapping with the O-H band. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands from C-H, C-N, and C-C bond vibrations that are unique to the molecule as a whole. kcl.ac.uk

Table 1: Characteristic Infrared (IR) Absorption Bands for Cycloalliin Hydrochloride

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Sulfoxide | S=O stretch | 1030 - 1070 | Strong |

| Amine Hydrochloride | N-H stretch | 2800 - 3200 | Broad, Medium |

| Alkyl | C-H stretch | 2850 - 2960 | Medium |

Standardization and Quality Control in Analytical Studies

The reliability of research involving organosulfur compounds often depends on the quality and proper use of analytical standards. Cycloalliin hydrochloride serves as a crucial reference material in this context.

Use of Cycloalliin Hydrochloride as an Analytical Standard for Organosulfur Compounds

Cycloalliin hydrochloride is commercially available as a high-purity analytical standard. fujifilm.comsemanticscholar.org In this capacity, it is essential for the accurate quantification of cycloalliin and related organosulfur compounds in various matrices, most notably in garlic (Allium sativum) and its preparations. etsu.edu

The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC). In a typical HPLC analysis, a solution of Cycloalliin hydrochloride standard with a precisely known concentration is injected into the instrument to determine its retention time and detector response (peak area). This allows for the creation of a calibration curve, which plots concentration against peak area. When a complex sample, such as a garlic extract, is analyzed, the peak corresponding to cycloalliin can be identified by its retention time and its quantity can be precisely calculated by comparing its peak area to the calibration curve. This makes the standard indispensable for chemical and biological studies investigating the composition of garlic. etsu.edu

Assay Specifications and Purity Assessment

The utility of Cycloalliin hydrochloride as an analytical standard is contingent upon its own high purity. Manufacturers provide a Certificate of Analysis that details the compound's assay and purity specifications. lgcstandards.com The assay, which indicates the amount of the pure substance, is typically determined using HPLC. fujifilm.com

For a commercial Cycloalliin hydrochloride standard, a typical specification for the assay is 98.0% or higher, as determined by HPLC. fujifilm.com The purity assessment by HPLC involves separating the main compound from any impurities. The purity is often calculated using the "100% method," where the area of the peak for Cycloalliin hydrochloride is expressed as a percentage of the total area of all peaks detected in the chromatogram. lgcstandards.com This ensures that the standard is free from significant impurities that could interfere with its use in quantitative analysis.

Table 2: Typical Assay Specifications for Cycloalliin Hydrochloride Analytical Standard

| Parameter | Specification | Method of Analysis |

| Assay | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Appearance | White crystalline powder | Visual Inspection |

| Storage | 2-10 °C | - |

Molecular and Cellular Mechanisms of Biological Activities in Vitro Investigations

Enzyme Modulation and Inhibition Profiles

Inhibition of Tyrosinase Activity and its Cellular Implications

Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis. nih.gov Its inhibition is a primary target for developing agents that address hyperpigmentation. nih.govasianjpr.com Inhibitors of tyrosinase can act through various mechanisms, including mimicking the enzyme's substrate or chelating the copper ions essential for its catalytic activity. nih.gov While cycloalliin (B177089) has been noted for its potential to inhibit tyrosinase, detailed mechanistic studies and specific inhibitory concentrations (IC50) from primary research are not extensively detailed in the provided search results. The cellular implications of tyrosinase inhibition include a reduction in melanin production, which is relevant for cosmetic applications and potentially in the context of melanoma treatment by making cancer cells more susceptible to other therapies. nih.gov

Inhibition of Adenylate Cyclase Activity and cAMP Signaling Pathways

Adenylate cyclase is a crucial enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger in numerous signal transduction pathways. wikipedia.orgsigmaaldrich.com The inhibition of adenylate cyclase leads to decreased intracellular cAMP levels, thereby affecting a wide range of cellular functions. ebi.ac.uk Cycloalliin has been reported to significantly inhibit adenylate cyclase, which in turn affects cAMP signaling. This inhibition is a key aspect of its molecular mechanism, influencing various physiological processes regulated by cAMP. sigmaaldrich.com

Effects on Hepatic Enzyme Activities Related to Lipid Synthesis (e.g., Phosphatidate Phosphohydrolase, Malic Enzyme, Glucose-6-phosphate Dehydrogenase) in cellular models

In vitro and cellular model studies have investigated the impact of cycloalliin on enzymes central to hepatic lipid synthesis.

Phosphatidate Phosphohydrolase (PAP): This enzyme catalyzes a key step in the synthesis of triacylglycerols (TAG). nih.govnii.ac.jp Studies have shown that dietary cycloalliin did not have a significant effect on the activity of hepatic phosphatidate phosphohydrolase. researchgate.netresearchgate.net This suggests that the observed lipid-lowering effects of cycloalliin may not be due to the direct inhibition of this particular enzyme in the TAG synthesis pathway. researchgate.net

Malic Enzyme: This enzyme is involved in providing NADPH for fatty acid biosynthesis. frontiersin.orgwikipedia.org Similar to PAP, dietary cycloalliin was found to have no significant effect on the activity of hepatic malic enzyme. researchgate.netresearchgate.net

Glucose-6-phosphate Dehydrogenase (G6PDH): G6PDH is another critical enzyme that supplies NADPH for reductive biosynthesis, including fatty acid synthesis. nih.govworthington-biochem.com Research indicates that cycloalliin does not significantly impact the activity of hepatic G6PDH. researchgate.netresearchgate.netcolab.ws

The collective findings suggest that cycloalliin's effects on lipid metabolism are likely not mediated through the direct modulation of these key hepatic lipogenic enzymes.

Table 1: Effect of Cycloalliin on Hepatic Enzyme Activities Related to Lipid Synthesis

| Enzyme | Effect of Cycloalliin | Reference |

|---|---|---|

| Phosphatidate Phosphohydrolase | No significant effect | researchgate.netresearchgate.net |

| Malic Enzyme | No significant effect | researchgate.netresearchgate.net |

| Glucose-6-phosphate Dehydrogenase | No significant effect | researchgate.netresearchgate.netcolab.ws |

Cellular Signaling Pathway Regulation

Suppression of Transforming Growth Factor-beta (TGF-β)-Induced Epithelial-to-Mesenchymal Transition (EMT)

Transforming Growth Factor-beta (TGF-β) is a potent inducer of the epithelial-to-mesenchymal transition (EMT), a cellular process critical in cancer invasion and metastasis. oncotarget.comoncotarget.com In vitro studies using the A549 non-small cell lung cancer (NSCLC) cell line have demonstrated that cycloalliin can inhibit TGF-β-induced EMT. jst.go.jp This was evidenced by the inhibition of changes in cell morphology and the expression of key EMT markers. jst.go.jp Specifically, at a concentration of 100 μM, cycloalliin considerably inhibited the TGF-β-induced decrease in the epithelial marker E-cadherin and suppressed the increased expression of the mesenchymal marker N-cadherin. jst.go.jp These findings suggest that cycloalliin may have a therapeutic role in targeting EMT in NSCLC cells. jst.go.jpjst.go.jp

Inhibition of Smad3 Phosphorylation

The canonical TGF-β signaling pathway involves the phosphorylation and activation of Smad proteins. oncotarget.com Following TGF-β stimulation, the phosphorylation of Smad3 is a critical step that leads to the activation of downstream genes promoting EMT. jst.go.jpmdpi.com Research has shown that cycloalliin markedly suppresses the phosphorylation of Smad3 induced by TGF-β in A549 cells. jst.go.jp This inhibition of Smad3 phosphorylation is a key mechanism by which cycloalliin suppresses the progression of EMT. jst.go.jp Furthermore, cycloalliin was also found to suppress the expression of Snail, a transcription factor that promotes EMT and is downstream of Smad signaling. jst.go.jpjst.go.jp

Table 2: Effect of Cycloalliin on TGF-β-Induced EMT and Signaling

| Target/Process | Effect of Cycloalliin | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| TGF-β-induced EMT | Inhibition | A549 | Inhibited morphological changes and marker expression (E-cadherin, N-cadherin) at 100 μM. | jst.go.jp |

| Smad3 Phosphorylation | Suppression | A549 | Markedly suppressed TGF-β-induced Smad3 phosphorylation. | jst.go.jp |

| Snail Expression | Suppression | A549 | Suppressed the expression of the EMT-promoting transcription factor Snail. | jst.go.jpjst.go.jp |

Regulation of Snail Transcription Factor Expression

Cycloalliin has been shown to modulate the expression of key transcription factors involved in cellular plasticity, notably Snail. jst.go.jp The Snail family of transcription factors are central regulators of the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. nih.govmdpi.com

In studies using the A549 non-small cell lung cancer (NSCLC) cell line, cycloalliin demonstrated a significant inhibitory effect on EMT induced by transforming growth factor-beta (TGF-β). jst.go.jp A key finding was that cycloalliin treatment suppressed the expression of Snail. jst.go.jpresearchgate.net Specifically, western blot analysis revealed that pretreating A549 cells with cycloalliin for two hours before inducing EMT with TGF-β led to a marked reduction in Snail protein levels four hours after stimulation. jst.go.jp This suggests that cycloalliin interferes with the TGF-β signaling pathway at an early stage, preventing the upregulation of this critical EMT-promoting transcription factor. jst.go.jp By downregulating Snail, cycloalliin effectively hinders the cascade of molecular events that drive the mesenchymal transition. jst.go.jp

Activation of the Protein Kinase A (PKA) Signaling Pathway (in specific in vitro cell lines)

The Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade that responds to cyclic AMP (cAMP) and regulates a wide array of cellular processes, including metabolism, gene transcription, and hormone secretion. genome.jpviamedica.pl The pathway is typically initiated when extracellular signals elevate intracellular cAMP levels, which then bind to the regulatory subunits of the PKA holoenzyme, releasing the active catalytic subunits to phosphorylate target proteins. viamedica.plqiagen.com

Research has identified cycloalliin as an activator of this pathway in specific cellular contexts. In studies utilizing testis-derived I-10 tumor cells, it was demonstrated that cycloalliin promotes the production of steroid hormones. researchgate.net This effect was found to be mediated through the activation of the PKA signaling pathway, indicating that cycloalliin can trigger this cAMP-dependent cascade in certain cell types to elicit a specific physiological response. researchgate.net

Antioxidative Mechanisms in Cellular Models

Cycloalliin exhibits notable antioxidant properties through multiple mechanisms, contributing to cellular protection against oxidative stress. These activities have been observed in various cellular models.

Beyond direct scavenging, cycloalliin can bolster the cell's intrinsic antioxidant defenses by upregulating the expression and activity of endogenous antioxidant enzymes. xiahepublishing.com These enzymes are critical for detoxifying ROS and maintaining redox homeostasis. nih.govfrontiersin.org

A specific example of this mechanism was observed in murine hepatoma (hepa 1c1c7) cells. researchgate.net In this model, cycloalliin was found to induce the activity of quinone reductase (QR), a phase II detoxifying enzyme that plays a role in protecting cells against oxidants and carcinogens. researchgate.net The study showed that cycloalliin at a concentration of 1 mM could induce QR activity, demonstrating its ability to enhance the cell's own protective enzymatic machinery. researchgate.net This indirect antioxidant mechanism provides a more sustained defense against oxidative stress.

Modulation of Cellular Processes and Functions

A significant functional outcome of the molecular activities of cycloalliin is its ability to inhibit the migration and invasion of cancer cells. jst.go.jp This has been specifically demonstrated in the A549 non-small cell lung cancer (NSCLC) cell line, a model for studying metastatic cancer. jst.go.jpresearchgate.net The metastatic potential of cancer cells is a major factor in patient prognosis and is often driven by the epithelial-to-mesenchymal transition (EMT). jst.go.jp

Studies have shown that cycloalliin effectively inhibits the TGF-β-induced invasive potential of A549 cells. jst.go.jp This anti-invasive effect is directly linked to its ability to suppress the EMT program. As detailed in section 5.2.3, cycloalliin inhibits the expression of the transcription factor Snail and also suppresses the phosphorylation of Smad3, another key component of the TGF-β signaling pathway. jst.go.jpresearchgate.net By disrupting these early signaling events, cycloalliin prevents the cells from acquiring the migratory and invasive phenotype associated with EMT, ultimately reducing their metastatic capabilities in this in vitro model. jst.go.jp

Data Tables

Table 1: Research Findings on the Inhibitory Effects of Cycloalliin

This table summarizes the observed effects of cycloalliin on key molecular markers and cellular functions in A549 non-small cell lung cancer cells, as demonstrated in in vitro studies.

| Target Process/Molecule | Cellular Model | Inducing Agent | Observed Effect of Cycloalliin | Reference |

| Snail Expression | A549 Cells | TGF-β | Suppressed protein expression | jst.go.jp, researchgate.net |

| Smad3 Phosphorylation | A549 Cells | TGF-β | Suppressed phosphorylation | jst.go.jp, researchgate.net |

| Cell Invasion | A549 Cells | TGF-β | Inhibited invasive potential | jst.go.jp |

| Epithelial-Mesenchymal Transition (EMT) | A549 Cells | TGF-β | Inhibited EMT progression | jst.go.jp |

Table 2: Antioxidant Mechanisms of Cycloalliin in Cellular Models

This table outlines the dual antioxidative mechanisms of cycloalliin identified through in vitro investigations.

| Antioxidant Mechanism | Cellular Model | Finding | Reference |

| Free Radical Scavenging | General Cellular Models | Possesses the ability to scavenge free oxygen radicals. | researchgate.net, researchgate.net |

| Enhancement of Endogenous Enzymes | Murine Hepatoma (hepa 1c1c7) Cells | Induced the activity of Quinone Reductase (QR) at 1 mM. | researchgate.net |

Compound Reference Table

Effects on Foam Cell Formation in Macrophages (e.g., THP-1 Derived Macrophages)

The formation of foam cells, which are macrophages laden with lipids, is a critical event in the early stages of atherosclerosis. nih.govfoodandnutritionresearch.net In vitro studies using human THP-1 monocyte-derived macrophages have demonstrated that cycloalliin hydrochloride can effectively inhibit this process. When THP-1 macrophages are stimulated with oxidized low-density lipoprotein (ox-LDL) and lipopolysaccharide (LPS), they transform into foam cells, characterized by significant lipid accumulation. nih.govfoodandnutritionresearch.net However, pretreatment of these macrophages with cycloalliin has been shown to suppress this transformation. nih.gov

The mechanism behind this inhibition involves modulating the key processes of lipid uptake and cholesterol efflux. nih.govresearchgate.net Studies indicate that cycloalliin plays a potential role in protecting against the formation of foam cells by interfering with the pathways that lead to excessive lipid storage within the macrophage. nih.govfoodandnutritionresearch.net The transformation of macrophages into foam cells is a hallmark of early atherosclerosis, and by inhibiting this step, cycloalliin demonstrates a potential protective effect against the progression of this disease. nih.gove-coretvasa.cz

Influence on Lipid Accumulation in Cellular Models

Cycloalliin hydrochloride has been observed to directly influence lipid accumulation in cellular models. In studies utilizing THP-1 derived macrophages, treatment with cycloalliin significantly reduced the accumulation of lipids induced by ox-LDL and LPS. nih.govfoodandnutritionresearch.net This effect was visually confirmed through Oil Red O staining, a method used to detect intracellular lipid droplets, which showed a marked decrease in staining intensity in cells treated with cycloalliin compared to untreated foam cells. nih.gov

The reduction in lipid accumulation is linked to the regulation of genes involved in lipid uptake. Cycloalliin treatment has been shown to decrease the expression of scavenger receptors that are crucial for the uptake of modified lipoproteins by macrophages. researchgate.net Specifically, the expression of genes such as lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), cluster of differentiation 36 (CD36), and scavenger receptor A1 (SR-A1) were significantly downregulated in the presence of cycloalliin. nih.govfoodandnutritionresearch.net Concurrently, cycloalliin was found to upregulate genes associated with cholesterol efflux, the process by which cells remove excess cholesterol. nih.govresearchgate.net These include ATP binding cassette subfamily A member 1 (ABCA1) and liver-X-receptor ɑ (LXRɑ), which work to transport cholesterol out of the cell, thereby preventing its accumulation. nih.govfoodandnutritionresearch.net

Table 1: Effect of Cycloalliin on Lipid Metabolism-Related Gene Expression in THP-1 Macrophages

| Gene | Function | Effect of Cycloalliin Treatment |

| CD36 | Scavenger receptor, mediates uptake of ox-LDL | Downregulated foodandnutritionresearch.netresearchgate.net |

| LOX-1 | Scavenger receptor for ox-LDL | Downregulated foodandnutritionresearch.netresearchgate.net |

| SR-A1 | Scavenger receptor for modified LDL | Downregulated foodandnutritionresearch.netresearchgate.net |

| ABCA1 | Cholesterol efflux transporter | Upregulated nih.govfoodandnutritionresearch.net |

| LXRα | Nuclear receptor, regulates cholesterol metabolism | Upregulated nih.govfoodandnutritionresearch.net |

Regulation of Inflammation-Related Gene Expression in Macrophages

Chronic inflammation within the vessel wall is a key driver of atherosclerosis, and macrophages play a central role in this process. nih.gov Cycloalliin hydrochloride has demonstrated significant anti-inflammatory effects by modulating the expression of key inflammation-related genes in macrophages. nih.gov In THP-1 macrophages stimulated with ox-LDL and LPS to mimic an inflammatory state, cycloalliin treatment led to a significant reduction in the expression and secretion of pro-inflammatory cytokines. nih.govresearchgate.net

The compound was found to suppress the activation of nuclear factor-κB (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes. nih.govfoodandnutritionresearch.net By inhibiting NF-κB, cycloalliin effectively reduces the expression of its downstream targets. Research findings show that cycloalliin significantly lowers the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and Interleukin-6 (IL-6) at both the mRNA and protein levels. nih.govfoodandnutritionresearch.net This suppression of the inflammatory cascade in macrophages highlights another mechanism through which cycloalliin may exert its protective effects in the context of atherosclerosis. nih.gov

Table 2: Effect of Cycloalliin on Inflammation-Related Gene and Protein Expression in THP-1 Macrophages

| Gene/Protein | Function | Effect of Cycloalliin Treatment |

| NF-κB | Transcription factor for inflammatory genes | Suppressed nih.govfoodandnutritionresearch.net |

| TNF-α | Pro-inflammatory cytokine | Suppressed foodandnutritionresearch.netresearchgate.net |

| IL-6 | Pro-inflammatory cytokine | Suppressed foodandnutritionresearch.netresearchgate.net |

| COX-2 | Enzyme involved in inflammatory response | Suppressed foodandnutritionresearch.netresearchgate.net |